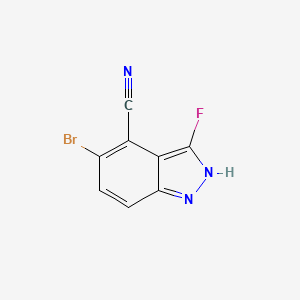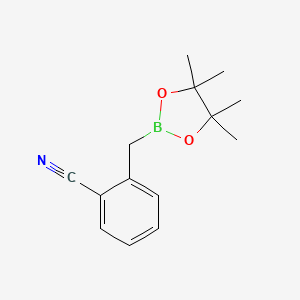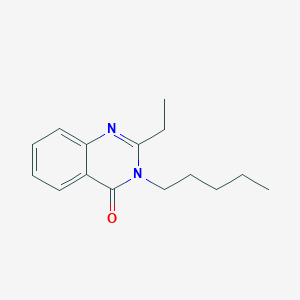
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the bromination of ethyl 2-amino-4-pyrimidinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrimidine is coupled with an appropriate brominated compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, and a base such as potassium carbonate in a suitable solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds.
Reduction Products: Amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromopyrimidine-4-carboxylate
- 2-Amino-5-bromopyrimidine
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and drug discovery .
Propiedades
Número CAS |
1260788-14-4 |
|---|---|
Fórmula molecular |
C7H8BrN3O2 |
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-bromopyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
TVRCODRGFWIODH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)

![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)


